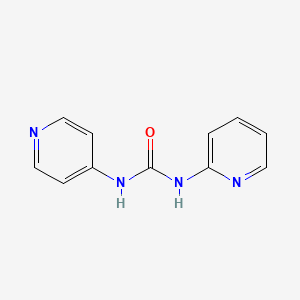

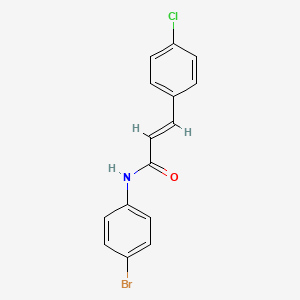

![molecular formula C10H20N2O4S B5563402 ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)

ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic piperidine derivatives or carboxylates. For example, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, through a process of sulfonylation and hydrazide formation (Khalid, Rehman, & Abbasi, 2014). Another approach for synthesizing piperidine derivatives is highlighted by the preparation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating a structured methodology to achieve specific piperidine configurations (Sugimoto et al., 1990).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic techniques are pivotal in confirming the molecular structure of synthesized compounds. For instance, the crystal and molecular structure of a closely related compound was determined through X-ray diffraction, revealing the piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of complexes with specific inhibitory activities. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed significant anti-acetylcholinesterase activity, which is a key target in Alzheimer's disease research (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including crystalline structure and solubility, play a crucial role in the application and study of these compounds. For instance, the detailed crystallographic analysis provides insights into the compound's stability and potential interactions (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding, are essential for understanding the compound's behavior in various conditions. Studies on related compounds often explore these aspects through kinetic studies and reactivity assessments, providing valuable information for further application in synthesis and drug development (Sekiguchi, Suzuki, & Hosokawa, 1989).

Applications De Recherche Scientifique

Anticancer Potential Ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, certain propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole have been shown to exhibit promising anticancer activities. These derivatives were synthesized through a sequential process involving ethyl 4-piperidinecarboxylate and evaluated for their anticancer effectiveness, with some compounds showing strong activity against cancer cell lines, underscoring their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Antibacterial Activity Ethyl piperidin-4-carboxylate derivatives have also been explored for their antibacterial potentials. A particular study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores. These compounds were assessed for their antibacterial activity against various bacterial strains, with some derivatives showing moderate inhibitory effects, particularly against Gram-negative bacteria. This research highlights the potential application of these derivatives in developing new antibacterial treatments (Iqbal et al., 2017).

Enzyme Inhibition Moreover, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives from ethyl piperidine-4-carboxylate has been reported. These compounds were screened for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. This suggests their potential use in developing treatments for conditions like Alzheimer's disease, where enzyme inhibition plays a therapeutic role (Khalid et al., 2014).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. Given the importance of piperidine derivatives in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-4-16-10(13)9-5-7-12(8-6-9)17(14,15)11(2)3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCISFTPZVRUJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)

![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)